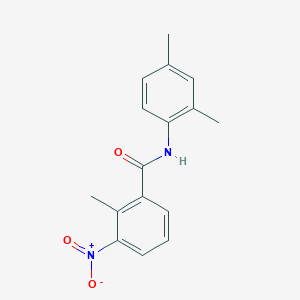
N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide, also known as DFP-PA-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It has also been shown to protect neurons from oxidative stress and reduce neuroinflammation in Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In Alzheimer's disease and Parkinson's disease, it protects neurons from oxidative stress and reduces neuroinflammation. In plants, it enhances growth and increases crop yield.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific fields. However, its limitations include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several potential future directions for research. In medicine, it could be further investigated as a therapeutic agent for cancer and neurodegenerative diseases. In agriculture, it could be utilized to develop more efficient and sustainable farming practices. In material science, it could be utilized as a building block for the synthesis of novel materials with unique properties. Further studies are needed to fully understand the mechanism of action and potential applications of N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide.
Synthesemethoden
N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized by a multi-step process involving the reaction of 3,4-dimethylaniline with furfural to obtain 3-(2-furyl)-3,4-dimethyl-1-phenylprop-2-en-1-one. This intermediate compound is then subjected to reaction with benzaldehyde and ammonium acetate to yield N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In agriculture, N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to enhance plant growth and increase crop yield. In material science, it has been utilized as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-10-11-18(13-16(15)2)22-21(23)20(14-19-9-6-12-24-19)17-7-4-3-5-8-17/h3-14H,1-2H3,(H,22,23)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJRAYQROSOHNX-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2e)-n-(3,4-Dimethylphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5695669.png)
![2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5695676.png)

![2-[(4-chlorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5695685.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5695692.png)
![1-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-imidazolidinone](/img/structure/B5695703.png)




